1,5-Hexanediol

Toxicology Regulatory Compliance Green Chemistry

1,5-Hexanediol (Hexane-1,5-diol, C₆H₁₄O₂, MW 118.17) is a linear aliphatic α,ω-diol characterized by an asymmetric, odd-numbered carbon backbone with hydroxyl groups at the 1 and 5 positions. It is typically supplied as a colorless liquid with a density of approximately 0.98 g/cm³ at 20°C, a boiling point of 89–91°C (at reduced pressure) or 259.5°C at 760 mmHg, and a flash point of 113°C.

Molecular Formula C6H14O2
Molecular Weight 118.17 g/mol
CAS No. 928-40-5
Cat. No. B1582509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Hexanediol
CAS928-40-5
Molecular FormulaC6H14O2
Molecular Weight118.17 g/mol
Structural Identifiers
SMILESCC(CCCCO)O
InChIInChI=1S/C6H14O2/c1-6(8)4-2-3-5-7/h6-8H,2-5H2,1H3
InChIKeyUNVGBIALRHLALK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,5-Hexanediol (CAS 928-40-5): Technical Baseline and Procurement Profile


1,5-Hexanediol (Hexane-1,5-diol, C₆H₁₄O₂, MW 118.17) is a linear aliphatic α,ω-diol characterized by an asymmetric, odd-numbered carbon backbone with hydroxyl groups at the 1 and 5 positions . It is typically supplied as a colorless liquid with a density of approximately 0.98 g/cm³ at 20°C, a boiling point of 89–91°C (at reduced pressure) or 259.5°C at 760 mmHg, and a flash point of 113°C . Its primary utility lies as a monomeric building block in polyesters, polyurethanes, and polycarbonates, where its specific chain length and asymmetry confer distinct physicochemical properties compared to its common isomer, 1,6-hexanediol, and other short-chain diols [1].

1,5-Hexanediol: Why 'Any Diol' Substitution Compromises Performance and Processability


The direct substitution of 1,5-hexanediol with more common or structurally similar diols—such as 1,6-hexanediol, 1,4-butanediol, or 1,5-pentanediol—in polymer synthesis is not straightforward and frequently leads to significant alterations in material properties and processing behavior. This is due to the 'odd-even effect' of the methylene spacer length, which directly influences polymer crystallinity, melting transitions (TMMT), and phase separation [1]. Furthermore, the specific hydroxyl positioning of 1,5-hexanediol governs its solution behavior, including its hydration properties and surface activity, which are distinct from its 1,6- and 2,5- isomers [2]. Critically, there is a stark difference in acute oral toxicity, with 1,5-hexanediol exhibiting an LD50 > 20,000 mg/kg, making it orders of magnitude less acutely toxic than 1,6-hexanediol (LD50 = 3,000 mg/kg), a factor of paramount importance in formulation safety and regulatory compliance . These foundational differences in thermal behavior, solution thermodynamics, and toxicological profile underscore the necessity for targeted, evidence-based selection rather than generic substitution.

1,5-Hexanediol (928-40-5): Quantified Differentiation Versus Closest Analogs


Acute Oral Toxicity Profile: 1,5-Hexanediol Demonstrates >6.6x Lower Hazard than 1,6-Hexanediol

A critical differentiator for formulation and handling is the acute oral toxicity profile. 1,5-Hexanediol exhibits an exceptionally high LD50 value of >20,000 mg/kg in rats, indicating very low acute toxicity . In stark contrast, its closest structural isomer, 1,6-hexanediol, has a reported LD50 of 3,000 mg/kg, representing a >6.6-fold higher acute toxicity hazard . This places 1,5-hexanediol in a more favorable toxicological classification, significantly impacting material safety data sheets (SDS), personal protective equipment requirements, and the overall safety profile of downstream consumer or industrial products.

Toxicology Regulatory Compliance Green Chemistry Safety Data Sheet

Thermoplastic Polyurethane (TPU) Microphase Mixing: Odd-Even Effect Reduces Hard Segment Melting Transitions by ~10°C

In the synthesis of high hard block content thermoplastic polyurethanes (TPUs), the choice of chain extender has a profound impact on thermal properties. A comparative study by Nedolisa (2015) established that the microphase mixing transition (TMMT) for 70% hard segment TPUs chain-extended with an odd-numbered diol (1,5-pentanediol) was 180 ± 0.3°C, whereas the even-numbered analog (1,6-hexanediol) yielded a TMMT of 190 ± 0.5°C [1]. The study concluded that even-numbered chain-extended TPUs consistently exhibit higher melting transitions than their odd-numbered counterparts due to differences in polymer chain packing and crystallinity—a direct manifestation of the odd-even effect [1]. As 1,5-hexanediol is an odd-numbered diol, this class-level inference suggests it will yield TPUs with lower TMMT compared to 1,6-hexanediol, offering a quantifiable lever for tuning polymer processing temperatures and final material morphology.

Thermoplastic Polyurethane Chain Extender Polymer Morphology Thermal Analysis Odd-Even Effect

Physical State and Handling: 1,5-Hexanediol Remains Liquid at Ambient Temperatures, Unlike Solid 1,6-Hexanediol

A key practical consideration in chemical manufacturing and formulation is the physical state of the raw material. 1,5-Hexanediol is a liquid at ambient temperature and pressure, with a reported boiling point of 89-91°C at reduced pressure and a density of 0.98 g/mL . In contrast, 1,6-hexanediol is a solid with a melting point of 38-42°C [1]. This fundamental difference means that 1,5-hexanediol can be pumped, metered, and blended without the need for heated storage tanks, transfer lines, or melt-processing equipment, which are often required for its 1,6-isomer. The liquid state of 1,5-hexanediol simplifies its use as a solvent, reactive diluent, or polyol component in large-scale industrial processes, reducing energy consumption and capital equipment costs.

Material Handling Process Engineering Polyol Synthesis Physical Properties Supply Chain

Polymer Crystallinity and Flexibility: Longer Glycol Chains in Polyesters Yield Lower Glass Transition and Viscosity

A foundational study on the effect of glycol structure on polyester polyol properties demonstrated that increasing the glycol chain length from butanediol (C4) to hexanediol (C6) results in a systematic decrease in both the viscosity and the glass transition temperature (Tg) of the resulting polyester [1]. The study explicitly states, 'The experiments showed that the viscosities and glass transition temperatures of the PEs decreased as the length of the glycol chains increased' [1]. Consequently, a polyester derived from 1,5-hexanediol will exhibit a lower Tg and viscosity than one based on 1,4-butanediol. Furthermore, the study noted that the polyester based on hexanediol lost flowability due to crystallization, a behavior that can be specifically modulated by using the asymmetric 1,5-hexanediol to disrupt crystallinity compared to the more symmetric 1,6-isomer [1].

Polyester Polyol Glass Transition Temperature Viscosity Structure-Property Relationship Coatings

Solution Hydration and Volumetric Behavior: 1,5-Hexanediol Exhibits Distinct Infinite Dilution Partial Molar Volume

The volumetric properties of dilute aqueous solutions reveal fundamental differences in how alkanediols interact with water. Romero et al. (2007) measured the infinite dilution partial molar volumes (V̄₂^∞) for several hexanediol isomers at multiple temperatures [1]. While the absolute V̄₂^∞ values are dependent on temperature and solute, the study's primary conclusion is that 'the effect of the position of the hydroxyl groups' leads to distinct and quantifiable differences in thermodynamic behavior [1]. This indicates that 1,5-hexanediol's unique 1,5-substitution pattern results in a different hydration sphere and solute-solvent interaction profile compared to its 1,6- and 2,5- isomers. For applications involving aqueous formulations—such as in waterborne polyurethane dispersions or pharmaceutical solvents—these subtle but measurable differences in hydration and solution thermodynamics can influence colloid stability, viscosity, and solute partitioning, providing a physicochemical basis for selecting 1,5-hexanediol over an isomer when specific solution behavior is required.

Solution Thermodynamics Partial Molar Volume Water Structure Alkanediol Hydration Physicochemical Properties

1,5-Hexanediol: Evidence-Based Scenarios for Superior Application Fit


Development of Lower-Processing-Temperature Thermoplastic Polyurethanes (TPUs)

For researchers designing high hard block content TPUs, the evidence supports the use of 1,5-hexanediol as a chain extender when a lower microphase mixing transition (TMMT) is desired. As shown by the odd-even effect, an odd-numbered diol like 1,5-hexanediol is expected to produce TPUs with a TMMT approximately 10°C lower than those made with 1,6-hexanediol (190°C vs. ~180°C) [1]. This reduced melting transition can facilitate lower processing temperatures during extrusion or injection molding, reducing energy consumption and potentially expanding the processing window for heat-sensitive additives or substrates [1].

Formulation of Low-Toxicity Cosmetics and Personal Care Products

The exceptionally high oral LD50 of 1,5-hexanediol (>20,000 mg/kg) compared to 1,6-hexanediol (3,000 mg/kg) makes it a superior candidate for cosmetic and personal care applications where low acute toxicity is a non-negotiable requirement [1]. The Cosmetic Ingredient Review Expert Panel has deemed 1,6-hexanediol safe for use in cosmetics, but 1,5-hexanediol's significantly lower hazard profile offers an additional margin of safety that is attractive for formulators seeking 'clean label' or sensitive-skin product positioning [2]. Its liquid state also simplifies cold-processing of emulsions and solutions .

Synthesis of Low-Viscosity, Low-Tg Polyester Polyols for Flexible Coatings

Based on the structure-property relationship established by Zhang and Feng (2004), substituting 1,4-butanediol with 1,5-hexanediol in polyester polyol synthesis is a rational strategy to reduce both the viscosity and the glass transition temperature (Tg) of the final resin [1]. This is particularly advantageous for formulating high-solids, low-VOC coatings or flexible adhesives where lower viscosity aids application and lower Tg enhances film flexibility without requiring additional plasticizers [1]. Furthermore, the asymmetric nature of 1,5-hexanediol can be used to modulate the crystallinity of hexanediol-based polyesters, preventing the flowability loss observed with the symmetric 1,6-isomer [1].

Design of Waterborne Polyurethane Dispersions with Tailored Solution Properties

In the development of waterborne polyurethane (WPU) dispersions, the unique hydration and volumetric properties of 1,5-hexanediol, as quantified by its distinct infinite dilution partial molar volume, can be exploited to fine-tune dispersion stability and film formation [1]. The distinct solute-solvent interactions of 1,5-hexanediol in aqueous environments offer a means to influence particle size, viscosity, and coalescence behavior differently than 1,6-hexanediol, providing an additional formulation tool for optimizing WPU performance in coatings and adhesives [1].

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